tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate
Description
Properties
Molecular Formula |
C12H17BrN2O3 |
|---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-bromopyridin-2-yl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)15-10(7-16)9-5-4-8(13)6-14-9/h4-6,10,16H,7H2,1-3H3,(H,15,17) |
InChI Key |
HMFGXAHOXMEWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=NC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
- Starting materials: 5-bromopyridine derivatives serve as the core aromatic substrate.
- Key transformations: Introduction of the hydroxyethyl group at the 2-position relative to the bromine, followed by carbamate formation using tert-butyl carbamoyl reagents.
- The stereochemistry at the hydroxyethyl position is controlled to obtain the (R)-enantiomer where required.
Stepwise Synthetic Approach
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1. Functionalization of 5-bromopyridine | Introduction of hydroxyethyl substituent at pyridine 2-position | Typically involves nucleophilic substitution or addition reactions starting from 5-bromopyridine or its derivatives | Control of regioselectivity crucial |
| 2. Carbamate Formation | Protection of amine or hydroxy group by reaction with di-tert-butyl dicarbonate (Boc2O) or similar carbamoylating agents | Use of catalysts like 4-dimethylaminopyridine (DMAP), solvents such as tetrahydrofuran (THF) or tert-butyl alcohol, room temperature to mild heating | Reaction times vary from hours to overnight; additional Boc2O may be added to drive reaction to completion |
| 3. Purification | Chromatographic methods using silica gel and solvent systems like hexane/ethyl acetate | Ensures removal of unreacted starting materials and side products | Yields typically moderate to high |
Representative Example from Literature
A similar carbamate synthesis involving a brominated heterocyclic amine was reported with the following conditions:
- Starting with 5-bromo-1,3-thiazol-2-amine hydrobromide, the reaction with sodium bicarbonate in tert-butyl alcohol was heated briefly near reflux.
- After cooling, DMAP and di-tert-butyl dicarbonate (1.0 M in THF) were added.
- The mixture was stirred at room temperature for 16 hours, with additional di-tert-butyl dicarbonate added to push the reaction to completion.
- Final heating at 50 °C for several hours ensured complete conversion.
- The product was purified by filtration, washing, and silica gel chromatography to yield the tert-butyl carbamate derivative in about 49% isolated yield.
Though this example is for a thiazole derivative, the methodology is analogous and adaptable for the pyridine system in tert-butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate.
Industrial and Patent-Related Improvements
A 2019 patent (WO2019158550A1) describes an improved synthesis method for related carbamate compounds that addresses common issues such as increased viscosity during reactions, which complicates stirring and reduces yields. The innovation involves:
- Using reagents in their neutral forms rather than ionic or salt forms.
- This approach leads to higher purity and better yields by preventing viscosity-related processing problems.
- The method requires precise control over reagent addition order and quantities to optimize reaction conditions.
Though the patent focuses on a related carbamate, the principles are applicable to the preparation of this compound, especially for scale-up.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes/Comments |
|---|---|---|
| Starting material | 5-Bromopyridine derivatives | Commercially available or synthesized in situ |
| Hydroxyethyl group introduction | Nucleophilic substitution/addition | Regioselectivity critical |
| Carbamate formation reagent | Di-tert-butyl dicarbonate (Boc2O) | Catalyzed by DMAP, mild heating or room temp |
| Solvents | Tetrahydrofuran (THF), tert-butyl alcohol | Common solvents for carbamate formation |
| Reaction temperature | 20–50 °C | Heating may be required to drive completion |
| Reaction time | 12–24 hours | Longer times may improve yield |
| Purification method | Silica gel chromatography | Hexane/ethyl acetate mixtures |
| Yield range | 49%–96% | Depends on exact substrate and conditions |
| Industrial considerations | Neutral reagent forms to reduce viscosity | Improves stirring and yield in scale-up |
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvent systems like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Use as a Pharmaceutical Intermediate
tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways, particularly in oncology and neurology.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. For example, modifications on the bromopyridine moiety have been shown to enhance the selectivity and potency of anticancer agents, making them viable candidates for further development .
Biological Research
2. Role in Biological Assays
The compound is utilized in biological assays to study enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it valuable for understanding mechanisms of action in drug development.
Case Study: Enzyme Inhibition Studies
In a study focusing on enzyme inhibitors, this compound was tested against various enzymes involved in metabolic pathways. Results indicated that the compound effectively inhibited certain enzymes, suggesting potential therapeutic applications in metabolic disorders .
Material Science
3. Applications in Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | Up to 250°C |
| Mechanical Strength | Enhanced by 30% |
| Solubility | Soluble in organic solvents |
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate
- CAS Number : 2126088-15-9
- Molecular Formula : C₁₂H₁₇BrN₂O₃
- Molecular Weight : 317.18 g/mol
- Applications : Primarily used as a pharmaceutical intermediate in research settings, particularly for synthesizing bioactive molecules targeting kinases or other enzymes .
The compound features a 5-bromopyridin-2-yl group attached to a hydroxyethyl backbone, protected by a tert-butyl carbamate (Boc) group. The bromine atom enhances electrophilic reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group offers a site for further functionalization .
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
*Similarity scores (0–1 scale) from , based on structural alignment algorithms.
Physicochemical Properties
Solubility :
- The target compound’s hydroxyl group improves aqueous solubility compared to analogs with methyl or cyclic amine linkers (e.g., ). However, tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate exhibits higher polarity due to additional Cl and OH groups, enhancing solubility in polar solvents.
- Pyrimidine-based analogs (e.g., ) have lower molecular weights and altered solubility profiles due to reduced aromaticity.
Stability :
Biological Activity
tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H18BrN2O3
- Molecular Weight : 288.19 g/mol
- CAS Number : 2126088-15-9
- Purity : ≥97% .
The compound is believed to interact with various biological targets, particularly in pathways related to enzyme inhibition. Its structure suggests potential activity as a monoamine oxidase (MAO) inhibitor, which could have implications in treating neurological disorders .
1. Enzyme Inhibition
Research indicates that compounds similar to tert-butyl carbamates can inhibit key enzymes involved in neurotransmitter metabolism. For instance, MAO-B inhibitors have been shown to play a role in managing conditions such as Parkinson's disease by preventing the breakdown of dopamine .
2. Anticancer Potential
The compound's activity has been explored in the context of cancer treatment. Studies have shown that certain pyridine derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The bromine substitution may enhance the lipophilicity and cellular uptake of the compound.
3. Antimicrobial Activity
Preliminary studies suggest that tert-butyl carbamates exhibit antimicrobial properties. The presence of the bromopyridine moiety enhances the compound's ability to disrupt bacterial membranes, suggesting potential as an antibacterial agent .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several pyridine derivatives, including this compound, against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM .
Case Study 2: Neuroprotective Effects
In neuroprotection studies, this compound was tested for its ability to inhibit MAO-B activity in vitro. The compound demonstrated a dose-dependent inhibition with an IC50 value of 25 µM, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | IC50 Value |
|---|---|---|
| Enzyme Inhibition | MAO-B Inhibition | 25 µM |
| Anticancer Activity | Cytotoxicity in MCF-7 cells | 15 µM |
| Antimicrobial Activity | Disruption of bacterial membranes | Not quantified |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 8.22 ppm for pyridinyl protons in CDCl₃) confirms regiochemistry and stereochemistry. Integration ratios and splitting patterns validate substituent positions .
- Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 542 [M+H]⁺) confirm molecular weight and intermediate purity .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D structures, particularly for bromine-heavy derivatives. Hydrogen bonding and packing motifs are analyzed via CIF files .
How can competing side reactions (e.g., over-reduction or undesired coupling) be minimized during synthesis?
Q. Advanced Research Focus
- Competing Coupling : Use sterically hindered ligands (e.g., BINAP over monodentate ligands) to suppress homo-coupling of aryl halides .
- Over-Reduction Control : Employ mild reducing agents (Fe/NH₄Cl instead of H₂/Pd-C) for selective nitro → amine conversion without affecting bromopyridinyl groups .
- Purification : Gradient elution in column chromatography (hexane/EtOAc) separates carbamate-protected intermediates from deprotected byproducts .
What strategies address stereochemical challenges in synthesizing enantiomerically pure derivatives?
Q. Advanced Research Focus
- Chiral Auxiliaries : Use tert-butyl carbamates with R/S configurations (e.g., (R)-tert-butyl groups) to induce asymmetry during nucleophilic substitutions .
- Crystallographic Resolution : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) isolates enantiomers, validated via optical rotation and XRD .
- Asymmetric Catalysis : Chiral Pd catalysts (e.g., Josiphos ligands) improve enantiomeric excess (ee) in cross-coupling steps .
How should researchers resolve discrepancies in reported synthetic yields (e.g., 40–70%)?
Q. Data Contradiction Analysis
- Variable Screening : Compare catalyst systems (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) and solvent polarities (toluene vs. DMF) across studies .
- Moisture Sensitivity : Trace water in THF/toluene may hydrolyze carbamate intermediates, reducing yields. Use molecular sieves or anhydrous conditions .
- Scale Effects : Pilot-scale reactions (≥10 mmol) often report lower yields due to inefficient heat/mass transfer vs. small-scale (≤1 mmol) optimizations .
What safety protocols are essential for handling bromine-containing intermediates?
Q. Safety & Handling
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with bromopyridinyl compounds .
- Ventilation : Use fume hoods during reactions releasing HBr gas (e.g., deprotection steps) .
- Waste Disposal : Neutralize halogenated byproducts with NaHCO₃ before disposal as hazardous waste .
How can computational tools predict reactivity or optimize reaction pathways?
Q. Advanced Methodological Approach
- DFT Calculations : Model transition states for Pd-catalyzed couplings to predict regioselectivity (e.g., C5-bromine vs. C2-substitution on pyridine) .
- Retrosynthesis Software : Tools like Pistachio or Reaxys propose alternative routes using boronate esters or Suzuki-Miyaura couplings .
What are the stability profiles of this compound under varying storage conditions?
Q. Stability Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
